(R)-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone
Overview
Description
The compound (R)-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone
is also known as Suvorexant . It is a small molecule and is used in the treatment of insomnia . It was approved by the U.S. FDA in 2014 to treat insomnia .
Synthesis Analysis
Suvorexant is a dual orexin antagonist currently in Phase III clinical trials for the modulation of sleep . It is being developed by Merck . The synthesis of this compound involves complex chemical reactions .Molecular Structure Analysis
The molecular formula of Suvorexant isC23H23ClN6O2
. Its molecular weight is 450.92 g/mol . The structure of the molecule includes a 1,4-diazepan-1-yl ring and a 2H-1,2,3-triazol-2-yl ring . Chemical Reactions Analysis
Suvorexant is a dual orexin receptor antagonist . It acts as a selective dual antagonist of the orexin OX1 and OX2 receptors . The medication has an intermediate elimination half-life of 12 hours and a time to peak of about 2 to 3 hours .Physical and Chemical Properties Analysis
Suvorexant is a white to off-white powder . It is lipophilic and insoluble in water .Scientific Research Applications
Pharmacological Properties
- Sedative and Muscle Relaxing Activity : A series of novel [(dialkylamino)methyl-4H-1,2,4-triazol-4-yl]benzophenones and related compounds, including the compound , have been prepared and found to possess potent sedative and muscle relaxing activities in mice (Gall, Hester, Rudzik, & Lahti, 1976).
- Antibacterial and Antifungal Agents : The compound has shown potential in antimicrobial activities, with synthesized variants demonstrating high antimicrobial activity in various studies (Sunitha et al., 2017).
Chemical Properties and Synthesis
- Synthesis and Crystal Structure : Studies have focused on the synthesis and characterization of related compounds, providing insights into their chemical structures and properties (Cao et al., 2010).
- Application in Liquid Crystal Technology : Certain derivatives have been synthesized and characterized, showing applications in liquid crystal technology due to their unique structural properties (Zhao et al., 2013).
Mechanism of Action
Safety and Hazards
Suvorexant may cause side effects such as somnolence, daytime sleepiness and sedation, headache, dizziness, abnormal dreams, dry mouth, and impaired next-day driving ability . Rarely, sleep paralysis, sleep-related hallucinations, complex sleep behaviors like sleepwalking, and suicidal ideation may occur .
Future Directions
Suvorexant has been reported to have a lower potential for abuse, and be generally safer, than other sleep medications frequently used in aging populations . It has been approved for treating sleep disorders in Alzheimer’s disease . Future research may focus on its potential as a disease modifier in Alzheimer’s disease .
Properties
IUPAC Name |
[(7R)-4-benzyl-7-methyl-1,4-diazepan-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-18-8-9-22(28-24-11-12-25-28)21(16-18)23(29)27-15-14-26(13-10-19(27)2)17-20-6-4-3-5-7-20/h3-9,11-12,16,19H,10,13-15,17H2,1-2H3/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWURUAZLCYLTK-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601106869 | |
Record name | [(7R)-Hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601106869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620097-07-5 | |
Record name | [(7R)-Hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620097-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(7R)-Hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601106869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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